

An In-depth Technical Guide to **cis-2,6-Dimethyl-2,6-octadiene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2,6-Dimethyl-2,6-octadiene**

Cat. No.: **B1623785**

[Get Quote](#)

SMILES Notation: C/C=C(/C)\CCC=C(C(C)C[1]

This technical guide provides a comprehensive overview of **cis-2,6-Dimethyl-2,6-octadiene**, a monoterpenoid of interest to researchers in various fields, including organic synthesis and chemical biology. This document details its physicochemical properties, a proposed synthetic protocol, and its known natural occurrences.

Physicochemical and Spectroscopic Data

cis-2,6-Dimethyl-2,6-octadiene possesses distinct physical and chemical properties that are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	[1] [2]
Molecular Weight	138.25 g/mol	[1] [2]
IUPAC Name	(6Z)-2,6-dimethylocta-2,6-diene	[1] [2]
CAS Number	2492-22-0	[1] [2]
Melting Point	-69.6 °C (estimated)	[2]
Boiling Point	173.7 °C (estimated)	[2]
Density	0.7750 g/cm ³	[2]
Refractive Index	1.4498	[2]
Isomeric SMILES	C/C=C(/C)\CCC=C(C)C	[1] [2]
InChI	InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-	[2]
InChIKey	MZPDTOMKQCMETI-YHYXMXQVSA-N	[2]

Spectroscopic analysis is essential for the structural elucidation and confirmation of **cis-2,6-Dimethyl-2,6-octadiene**. Gas chromatography-mass spectrometry (GC-MS) data indicates a base peak at m/z 69, which corresponds to the fragmentation of the allylic methyl groups.[\[2\]](#) Other significant peaks are observed at m/z 41 and 95, resulting from the cleavage of the hydrocarbon chain.[\[2\]](#) In ¹H NMR spectra, the olefinic protons resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds show resonances at δ 1.6–1.8 ppm.[\[2\]](#)

Experimental Protocols: Synthesis of **cis-2,6-Dimethyl-2,6-octadiene**

A plausible and effective method for the stereoselective synthesis of **cis-2,6-Dimethyl-2,6-octadiene** is the Wittig reaction. This reaction is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry. The use of non-stabilized ylides in the Wittig reaction generally leads to the formation of Z-alkenes (cis isomers), which is the desired outcome for this synthesis.

The proposed synthesis involves two main stages: the preparation of the phosphonium ylide and the subsequent Wittig reaction with a suitable ketone.

Part 1: Preparation of the Isopropyltriphenylphosphonium Ylide

Materials:

- Isopropyltriphenylphosphonium iodide
- A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isopropyltriphenylphosphonium iodide in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base (e.g., n-BuLi solution) to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

Part 2: Wittig Reaction with 5-Methyl-2-hexanone

Materials:

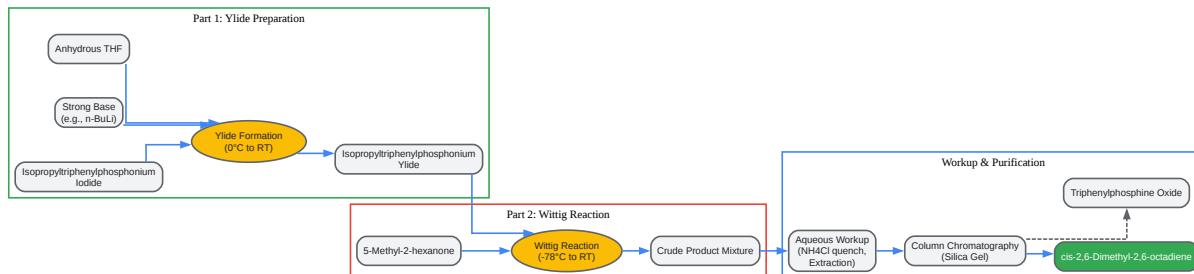
- The freshly prepared isopropyltriphenylphosphonium ylide solution
- 5-Methyl-2-hexanone
- Anhydrous aprotic solvent (as used in Part 1)
- Inert atmosphere

Procedure:

- Cool the ylide solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of 5-methyl-2-hexanone (1 equivalent) in the anhydrous solvent to the ylide solution via a syringe or dropping funnel.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure **cis-2,6-Dimethyl-2,6-octadiene**. The by-product, triphenylphosphine oxide, is more polar and will be separated during chromatography.

Natural Occurrence and Biosynthesis

cis-2,6-Dimethyl-2,6-octadiene is a naturally occurring compound found in the essential oils of several plants. It has been identified in *Camellia sinensis* (the tea plant), *Magnolia sieboldii*, and *Zingiber officinale* (ginger).^[2] It is also a minor component of geranium oil, where it contributes to the overall aromatic profile.^[2]


The biosynthesis of this monoterpenoid proceeds via the mevalonate pathway.^[2] The key precursor, geranyl pyrophosphate, undergoes isomerization and subsequent elimination reactions to form the characteristic conjugated diene system of **cis-2,6-Dimethyl-2,6-octadiene**.^[2]

Applications in Drug Development

While direct applications of **cis-2,6-Dimethyl-2,6-octadiene** in drug development are not extensively documented, related structures and derivatives have shown biological activity. For instance, derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against pathogens such as *Rhizoctonia solani*. Some of these amide derivatives displayed significant inhibition rates at a concentration of 50 µg/mL. Furthermore, a compound containing a 3,7-dimethyl-2,6-octadienyl moiety has demonstrated antitumor activity in a mouse hepatocellular carcinoma cell line. This suggests that the dimethyloctadiene scaffold could be a valuable starting point for the development of new therapeutic agents.

Visualizations

Synthetic Workflow of **cis-2,6-Dimethyl-2,6-octadiene** via Wittig Reaction

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **cis-2,6-Dimethyl-2,6-octadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to *cis*-2,6-Dimethyl-2,6-octadiene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1623785#smiles-notation-for-cis-2-6-dimethyl-2-6-octadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com